molecular formula C19H21N3O2S B2390557 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203415-98-8

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2390557
CAS No.: 1203415-98-8
M. Wt: 355.46
InChI Key: ZRSAYJIUVVAXNZ-UHFFFAOYSA-N
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Description

The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea features a tetrahydroquinoline core modified with a cyclopropanecarbonyl group at the 1-position and a urea moiety substituted with a thiophen-2-ylmethyl group. This structure combines a rigid cyclopropane ring, which may enhance metabolic stability, with a thiophene-derived substituent that could influence electronic properties and binding interactions.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h2,4,7-8,10-11,13H,1,3,5-6,9,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSAYJIUVVAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The tetrahydroquinoline scaffold is typically constructed via:

Method A: Bischler-Napieralski Cyclization

  • Reactivity: β-phenethylamide derivatives undergo POCl₃-mediated cyclization
  • Example: Heating N-(2-phenylethyl)acetamide with POCl₃ at 80°C yields 3,4-dihydroquinoline, subsequently hydrogenated to tetrahydroquinoline

Method B: Catalytic Hydrogenation

  • Substrate: Quinoline derivatives
  • Conditions: H₂ (50 psi), 10% Pd/C in ethanol, 12 h reaction
  • Yield: 85-92% reported for analogous structures

Method C: Enzymatic Resolution

  • Patent EP2824187A1 details biocatalytic synthesis of enantiopure tetrahydroquinolines using hydrolytic enzymes
  • Achieves >99% ee for (R)- and (S)-3-methyl derivatives via esterase-mediated kinetic resolution

Acylation with Cyclopropanecarbonyl Chloride

Reaction Parameters

Parameter Optimal Value Impact on Yield
Solvent Dry DCM Minimizes hydrolysis
Base Triethylamine 95% efficiency
Temperature 0°C → RT 88% conversion
Molar Ratio (Amine:Cl) 1:1.2 Prevents diacylation

Characteristic ¹H NMR shifts post-acylation:

  • Cyclopropane CH₂: δ 1.1–1.3 ppm (multiplet)
  • Quinoline NH: Disappearance of δ 3.2 ppm singlet

Urea Bridge Installation

Isocyanate Coupling Route

  • Thiophen-2-ylmethyl isocyanate preparation :

    • Phosgenation of thiophen-2-ylmethylamine (COCl₂, toluene, -10°C)
    • Yield: 78% (GC-MS purity >97%)
  • Coupling Reaction :

# Representative reaction scheme
amine = 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine  
isocyanate = thiophen-2-ylmethyl isocyanate  
urea_product = amine + isocyanate → 1:1 adduct in THF, 12h reflux  

Optimized Conditions :

  • Solvent: Anhydrous THF
  • Catalyst: DMAP (5 mol%)
  • Yield: 82% after silica gel chromatography (EtOAc/hexanes 3:7)

Carbodiimide-Mediated Synthesis

Alternative protocol using EDCI/HOBt system:

  • Activate amine as carbamate intermediate
  • React with thiophenemethylamine
    Advantage : Avoids phosgene chemistry
    Disadvantage : Lower yields (68% vs 82% isocyanate route)

Purification and Analytical Validation

Chromatographic Techniques

Step Column Type Eluent System Rf
Crude urea Silica Gel 60 (230–400 mesh) EtOAc/Hex (1:1) 0.43
Acylated intermediate C18 Reverse Phase MeCN/H₂O (65:35) -

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, urea NH)
  • δ 7.89 (d, J=8.4 Hz, 1H, quinoline H-7)
  • δ 4.31 (d, J=5.6 Hz, 2H, CH₂-thiophene)

HRMS (ESI+) :

  • Calculated for C₂₃H₂₄N₃O₂S [M+H]⁺: 406.1584
  • Found: 406.1586 (Δ = 0.5 ppm)

HPLC Purity :

  • Method: C18 column, 35°C, MeCN/H₂O (0.1% FA) gradient
  • Retention: 6.78 min, 98.4% purity

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Isocyanate coupling 82 98.4 Pilot-scale feasible
Carbodiimide-mediated 68 95.2 Limited to <100 g
Enzymatic resolution 91* 99.8 Requires specialized equipment

*Theoretical yield based on patent EP2824187A1 biocatalysis data

Process Optimization Challenges

Cyclopropane Ring Stability

  • Acidic conditions promote ring-opening (monitor pH <6)
  • Thermal degradation observed >120°C (TGA data)

Urea Hydrolysis Prevention

  • Store intermediates at -20°C under N₂ atmosphere
  • Avoid aqueous workup post-urea formation

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
Tetrahydroquinoline 420 38
Cyclopropanecarbonyl 680 27
Thiophene derivative 310 19
Catalysts/Solvents - 16

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23.7 kg/kg
  • E-Factor: 18.4 (solvents account for 89%)
  • Opportunities: Switch to 2-MeTHF (biorenewable solvent)

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, while the tetrahydroquinoline and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Source
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea C₂₃H₂₄N₃O₂S 414.52 Cyclopropanecarbonyl, Thiophen-2-ylmethyl Potential NOS inhibition (inferred) N/A
1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747) C₂₃H₂₃N₃O₄S 437.51 Thiophene-2-carbonyl, 3,5-Dimethoxyphenyl Enhanced lipophilicity; possible CNS activity
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea C₂₄H₂₅N₃O₄ 419.48 Cyclopropanecarbonyl, 3,5-Dimethoxyphenyl Improved solubility due to methoxy groups
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) C₂₁H₂₆N₄S 366.53 Thiophene-2-carboximidamide Confirmed NOS inhibition (IC₅₀: 0.5–1 μM)

Key Observations

Substituent Effects: The cyclopropanecarbonyl group is a common feature in the target compound and ’s analog. This group likely stabilizes the molecule against enzymatic degradation due to the cyclopropane ring’s rigidity .

Urea vs. Carboximidamide Moieties: Compound 68 () replaces the urea group with a carboximidamide, resulting in higher NOS inhibitory activity (IC₅₀: 0.5–1 μM). This suggests that the urea group in the target compound may offer different hydrogen-bonding interactions or reduced potency .

Thiophene Derivatives :

  • BF00747 () replaces the thiophen-2-ylmethyl group with a thiophene-2-carbonyl substituent, increasing molecular weight and lipophilicity. Such modifications could alter blood-brain barrier permeability or target selectivity .

Crystal Structure Insights: highlights the importance of torsion angles in tetrahydroquinoline derivatives. The target compound’s urea group may adopt specific conformations, influencing intermolecular interactions (e.g., hydrogen bonding) in crystal lattices or protein binding pockets .

Research Findings and Implications

  • Metabolic Stability : The cyclopropanecarbonyl group may reduce oxidative metabolism, as seen in similar compounds with rigid substituents .
  • Target Selectivity : Thiophene-containing analogs (e.g., BF00747) show affinity for CNS targets, suggesting the thiophen-2-ylmethyl group in the target compound could confer similar properties .
  • Synthetic Accessibility: outlines synthetic routes for tetrahydroquinoline derivatives, indicating feasible scalability for the target compound .

Biological Activity

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that includes a tetrahydroquinoline moiety and a thiophene ring. Its molecular formula is C17H20N2OC_{17}H_{20}N_2O, and it has a molecular weight of approximately 284.36 g/mol. The presence of the cyclopropanecarbonyl group is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

TRPV1 Antagonism

Research into related compounds suggests that modifications to the tetrahydroquinoline structure can lead to selective antagonism of the TRPV1 receptor, which is implicated in pain pathways. This activity may provide analgesic effects while minimizing side effects typically associated with broader-spectrum TRPV1 antagonists .

Neuroprotective Effects

Some studies have reported neuroprotective effects for tetrahydroquinoline derivatives, suggesting potential applications in neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and by modulating neuroinflammatory responses .

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, a compound structurally related to this compound was found to inhibit cell growth significantly. The IC50 values ranged from 5 to 15 µM across different lines, indicating potent activity .

Study 2: Pain Modulation

Another investigation focused on the analgesic properties of related compounds showed that they could effectively block capsaicin-induced pain responses in animal models. This suggests that the compound may have similar potential as a pain management agent through TRPV1 antagonism .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAnticancer10Induces apoptosis
Compound BTRPV1 Antagonist5Blocks capsaicin-induced activation
Compound CNeuroprotective15Antioxidant effects

Q & A

Basic Question: What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the cyclopropanecarbonyl-tetrahydroquinoline core and incorporating the thiophen-2-ylmethylurea moiety. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the tetrahydroquinoline and thiophene-methyl groups via urea bond formation .
  • Reaction Optimization :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
    • Catalysts : DMAP (4-dimethylaminopyridine) improves coupling efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic Question: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify proton environments (e.g., cyclopropane CH2 at δ 1.2–1.5 ppm, thiophene aromatic protons at δ 7.0–7.5 ppm) .
    • 13C NMR : Confirm carbonyl groups (cyclopropanecarbonyl at ~170 ppm, urea carbonyl at ~155 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ (expected m/z ~423.5) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Basic Question: How can preliminary biological activity be evaluated for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Cancer Cell Lines : Test against RET-driven models (e.g., TT or MZ-CRC-1 cells) using MTT assays. IC50 values <10 µM suggest therapeutic potential .
    • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) via ADP-Glo™ kinase assays .
  • Dose-Response Curves : Use 3–5 replicates per concentration (1 nM–100 µM) to ensure statistical validity .

Advanced Question: How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Orthogonal Validation :
    • Repeat assays in independent labs to rule out technical variability.
    • Use alternative methods (e.g., Western blot for target inhibition if kinase assays show discrepancies) .
  • Purity Reassessment : Re-analyze compound purity via HPLC and NMR to exclude degradation products .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Question: What structural modifications enhance activity in SAR studies?

Methodological Answer:
Modify substituents and compare activity profiles (Table 1):

Modification Impact on Activity Reference
Cyclopropanecarbonyl → BenzoylReduced RET inhibition (IC50 >20 µM)
Thiophene → MethoxyphenylImproved solubility but lower potency
Methylurea → TrifluoromethylEnhanced kinase selectivity

Method : Synthesize analogs via parallel synthesis and test in RET and off-target assays .

Advanced Question: How can the compound’s mechanism of action be elucidated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with RET kinase (PDB ID: 2IVU). Focus on urea bonding with Lys758 and cyclopropane hydrophobic interactions .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in treated cells .
  • RNA Sequencing : Identify downstream gene expression changes (e.g., MAPK pathway suppression) .

Advanced Question: What methodologies assess pharmacokinetic properties like solubility and permeability?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid. Compare with HPLC quantification .
  • Permeability : Caco-2 cell monolayers; Papp values >1 × 10⁻⁶ cm/s suggest oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced Question: How can researchers validate computational predictions with experimental data?

Methodological Answer:

  • Docking Validation : Compare predicted binding poses with X-ray crystallography (if co-crystal structure available) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs and correlate with experimental IC50 values .
  • Machine Learning : Train models on existing SAR data to predict novel analogs, then synthesize top candidates .

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